Distinct Methylsulfonyl-Piperazine Architecture versus N-Arylpiperazine Cinnamamides: Structural Basis for Differential Target Engagement
CAS 1351664-75-9 carries an N-methylsulfonyl substituent on the piperazine ring, generating a sulfone pharmacophore with distinct electronic (σₚ ≈ +0.72) and H-bond-accepting character versus electron-donating N-arylpiperazine or N-benzylpiperazine cinnamamides. In the cinnamoyl-piperazine tyrosinase inhibitor series reported by Navidpour et al. (2019), N-phenylpiperazine amides of cinnamic acid achieved IC₅₀ values of 61.1–66.5 µM against mushroom tyrosinase [1]. The methylsulfonyl group is sterically smaller and electronically inverted relative to a phenyl substituent, predicting a fundamentally different target-interaction profile that prohibits direct potency extrapolation [1][2].
| Evidence Dimension | Piperazine N-substituent electronic and steric character |
|---|---|
| Target Compound Data | N-methylsulfonyl (CAS 1351664-75-9); sulfone σₚ ≈ +0.72; MW contribution = 79.1 Da; H-bond acceptors = 4 (sulfone oxygens + amide carbonyl + piperazine N) |
| Comparator Or Baseline | N-phenylpiperazine cinnamamide (Compound 11, Navidpour et al. 2019); phenyl σₚ ≈ −0.01; MW contribution = 77.1 Da; H-bond acceptors = 2 (amide carbonyl + piperazine N) |
| Quantified Difference | Electronically inverted substituent polarity (electron-withdrawing sulfone vs. neutral/electron-donating phenyl). Tyrosinase IC₅₀ values for phenyl-piperazine cinnamamides range from 61.1 µM (Compound 11) to 66.5 µM (Compound 9). Corresponding methylsulfonyl-piperazine cinnamamide tyrosinase data not reported. |
| Conditions | SAR analysis of 14 piperazine amides of cinnamic acid derivatives; Agaricus bisporus mushroom tyrosinase inhibition assay; in silico docking (PDB: 2Y9X). |
Why This Matters
For procurement decisions in structure-activity relationship (SAR) campaigns, the electronic inversion at the piperazine N-substituent is a non-trivial chemical determinant; assuming equipotency between methylsulfonyl and aryl-piperazine cinnamamides would invalidate SAR interpretation.
- [1] Navidpour, L. et al. Novel Piperazine Amides of Cinnamic Acid Derivatives as Tyrosinase Inhibitors. Med. Chem. 2019, 15, 719–728. View Source
- [2] Gaikwad, S. et al. Cinnamamide: An insight into the pharmacological advances and structure-activity relationships. Eur. J. Med. Chem. 2019, 181, 111571. View Source
